molecular formula C17H19NO4S B2505173 N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 335416-47-2

N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2505173
CAS No.: 335416-47-2
M. Wt: 333.4
InChI Key: PWKJHKJEYRBDAB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by a 2-ethylphenyl group and a 4-methylphenylsulfonyl (tosyl) moiety. These modifications are common in medicinal chemistry, where sulfonamides are leveraged for their bioisosteric properties and ability to modulate solubility, bioavailability, and target binding .

Properties

IUPAC Name

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-14-6-4-5-7-16(14)18(12-17(19)20)23(21,22)15-10-8-13(2)9-11-15/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJHKJEYRBDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethylphenylamine and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 2-ethylphenylamine is first reacted with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural features and molecular properties of N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine with related compounds:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features/Activity Reference
This compound R1: 2-ethylphenyl; R2: 4-methylphenylsulfonyl C17H19NO4S 333.40* Hypothesized enhanced lipophilicity due to ethyl group Inferred
N-p-Tosylglycine () R1: H; R2: 4-methylphenylsulfonyl C9H11NO4S 229.25 Simplest analog; used as a building block in peptide synthesis
N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine () R1: 2-methoxyphenyl; R2: 4-methylphenylsulfonyl C16H17NO5S 335.37 Methoxy group increases polarity; potential antioxidant activity inferred from organosulfur analogs
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine () R1: 2,3-dichlorophenyl; R2: 4-methylphenylsulfonyl C15H13Cl2NO4S 390.29 Chlorine substituents enhance electronegativity; possible antimicrobial activity
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine () R1: 4-chlorophenyl; R2: 3,4-dimethoxyphenylsulfonyl C16H15ClNO6S 384.81 Methoxy and chloro groups may improve CNS penetration

*Calculated based on analogous structures.

Physicochemical Properties

  • Lipophilicity : The 2-ethylphenyl group in the target compound likely increases logP compared to N-p-Tosylglycine, improving membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Chloro and methoxy substituents in analogs () alter electron density, affecting binding to targets like tyrosine kinases or G-protein-coupled receptors .

Biological Activity

N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : The reaction begins with 2-ethylphenylamine and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is performed in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
  • Procedure :
    • The 2-ethylphenylamine reacts with 4-methylbenzenesulfonyl chloride to form a sulfonamide intermediate.
    • This intermediate is then reacted with glycine under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems.

  • Molecular Targets : The compound may inhibit certain enzymes or receptors involved in various biochemical pathways.
  • Pathways Involved : It has been suggested that the compound modulates pathways related to inflammation and cell proliferation, which are critical in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

  • Case Study : A study assessing its efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties.

  • In Vitro Studies : In cell line assays, this compound showed cytotoxic effects on human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 15 to 25 µM.
Cell LineIC50 (µM)Mechanism
HeLa20Apoptosis induction
MCF-715Cell cycle arrest

Research Findings

Recent studies have explored the compound's role in modulating specific signaling pathways associated with cancer cell survival and proliferation.

  • Cell Cycle Analysis : Flow cytometry results indicated that treatment with this compound resulted in G1 phase arrest in MCF-7 cells.
  • Apoptosis Assays : Annexin V staining showed increased apoptosis rates in treated cells compared to controls, suggesting that the compound initiates programmed cell death mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the glycine backbone. Key steps include:

  • Acylation/alkylation : Reacting 2-ethylaniline with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or acetonitrile) with a base like triethylamine to form the sulfonamide intermediate .
  • Glycine coupling : Introducing the glycine moiety via nucleophilic substitution or carbodiimide-mediated coupling. Microwave-assisted synthesis may enhance reaction efficiency .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Multi-modal spectroscopic and analytical techniques are employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; sulfonyl group at δ 7.3–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 362.12 for C17_{17}H19_{19}NO4_4S) .
  • X-ray crystallography : Resolves stereoelectronic effects of the sulfonyl and ethylphenyl groups on molecular conformation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screenings focus on:

  • Enzyme inhibition : Dose-response assays against cyclooxygenase (COX-1/COX-2) or proteases, measuring IC50_{50} values via fluorometric or colorimetric substrates .
  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can researchers resolve contradictory data on substituent effects in biological activity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical:

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing ethyl with methoxy or trifluoromethyl groups) .
  • Data normalization : Use standardized assay protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers) to minimize variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., sulfonyl group hydrogen bonding with COX-2 Arg120) .

Q. What strategies optimize its solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with sodium bicarbonate to form water-soluble sodium salts .
  • Lipid-based formulations : Encapsulate in liposomes (e.g., DOPC/cholesterol) or use PEGylation to enhance plasma stability .
  • Pharmacokinetic profiling : Conduct bioavailability studies in rodent models, measuring Cmax_{max} and AUC via LC-MS/MS .

Q. How can computational tools predict its reactivity in novel chemical transformations?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states .
  • Machine learning (ML) : Train models on existing sulfonamide reaction datasets to predict regioselectivity in electrophilic substitutions .

Key Considerations for Experimental Design

  • Contradiction analysis : Cross-validate unexpected results (e.g.,反常 bioactivity) via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Batch consistency : Implement QC protocols (e.g., HPLC purity checks) to ensure reproducibility in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.